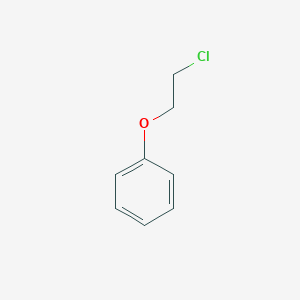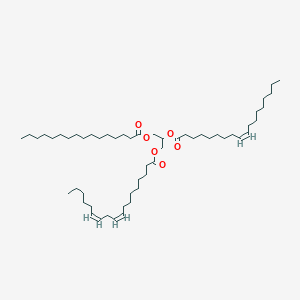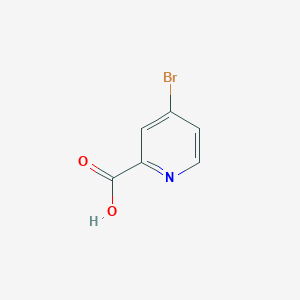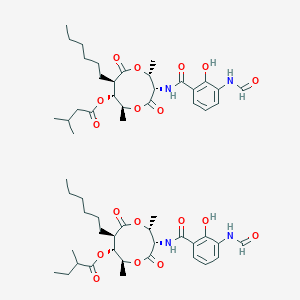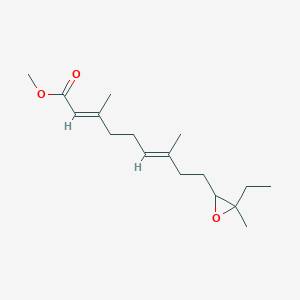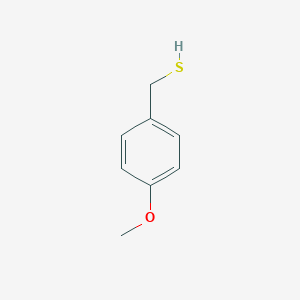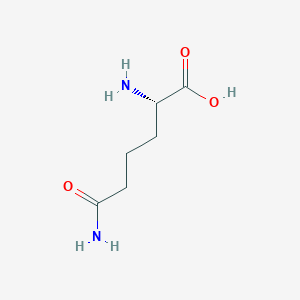
L-Homoglutamin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of L-Homoglutamine can be achieved through the oxidation of L-lysine derivatives using potassium permanganate (KMnO4) in acidic media. This process preferentially oxidizes the ε-methylene group, leading to the formation of L-Homoglutamine derivatives. These derivatives are crucial for peptide synthesis involving homoglutamic acid and homoglutamine (Liberek & Kasprzykowska, 2009). Another approach involves the chlorination of the ε-amino group in acetyl-L-lysine ethyl ester, followed by dehydrochlorination and hydrolysis, yielding L-Homoglutamic acid in good yield (Kondo et al., 1985).
Molecular Structure Analysis
The molecular structure of L-Homoglutamine and its derivatives has been characterized through various analytical techniques. The structural analysis reveals the transformation of the ε-methylene group into a carbonyl group, with side products formed by oxidation at different carbon atoms. These structural features are essential for understanding the reactivity and synthesis applications of L-Homoglutamine derivatives (Liberek & Kasprzykowska, 2009).
Chemical Reactions and Properties
L-Homoglutamine undergoes various chemical reactions due to its functional groups. The presence of the carboxyl and amino groups allows it to participate in peptide bond formation, making it a valuable building block in peptide synthesis. The synthesis and biological activities of substance P analogs containing L-Homoglutamine highlight its utility in producing bioactive compounds (Hashimoto et al., 1987).
Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
L-Homoglutamin, auch bekannt als L-Glutaminase, wurde auf seine potenzielle anticancer-Aktivität untersucht . Das Enzym wird von verschiedenen halophilen Bakterienstämmen produziert und hat eine starke zytotoxische Aktivität gegen menschliche Brustkrebs-(MCF-7), Leberzell-(HepG-2) und Kolon-(HCT-116) Karzinomzelllinien gezeigt .
Pharmazeutische Anwendungen
L-Glutaminasen, einschließlich this compound, haben verschiedene Anwendungen in der pharmazeutischen Industrie . Sie katalysieren die Spaltung der Gamma-Amidbindung von L-Glutaminresten und erzeugen Ammoniak und L-Glutamat .
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie werden L-Glutaminasen verwendet, um den Geschmack von Lebensmitteln zu verbessern . Sie werden angewendet, um die Verwendbarkeit von Proteinen und Peptiden zu erhöhen und ihre funktionellen Eigenschaften zu verbessern .
Enzymtherapie zur Krebsbehandlung
L-Glutaminase, einschließlich this compound, wird eine bedeutende Rolle in der Enzymtherapie zur Krebsbehandlung zugeschrieben . Es kontrolliert den köstlichen Geschmack von fermentierten Lebensmitteln wie Sojasauce .
Produktion von Aminosäuren
L-Glutaminasen, einschließlich this compound, haben potenzielle Anwendungen bei der Synthese von Aminosäuren, die zur Herstellung von pharmazeutischen Peptiden, Herbiziden und Insektiziden verwendet werden .
Biosensoren oder Diagnostik-Kits
L-Glutaminasen werden in Biosensoren oder Diagnostik-Kits verwendet
Wirkmechanismus
Target of Action
L-Homoglutamine, also known as 6-Oxo-L-lysine, is a derivative of the amino acid lysine It is known that l-glutamine, a closely related compound, plays a major role in cell biosynthesis and bioenergetics . It supports the growth of cells that have high energy demands and synthesize large amounts of proteins and nucleic acids .
Mode of Action
L-glutamine, a similar compound, is known to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (il-2) and interferon-gamma (ifn-gamma) . It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-Glutamine can enhance phagocytosis by neutrophils and monocytes .
Biochemical Pathways
L-Homoglutamine likely affects several biochemical pathways due to its structural similarity to L-Glutamine. L-Glutamine is involved in various metabolic processes, including energy metabolism, the Krebs cycle, mitochondrial function, neurotransmitter and amino acid metabolism, and lipid biosynthesis . It is also involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .
Pharmacokinetics (ADME Properties)
It is known that the adme properties of a drug molecule play a crucial role in its efficacy and safety . These properties determine how the drug is absorbed and distributed within the body, how it is metabolized, and how it is eliminated from the body.
Result of Action
Glutamine has the molecular formula of C5H10N2O3 and the molecular weight of 146.15g/mol .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2,6-diamino-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSUQQZGCHHNQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7433-32-1 | |
| Record name | 6-Oxolysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-OXOLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0GTA5JB5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of L-Homoglutamine in peptide synthesis?
A1: L-Homoglutamine, specifically its derivative (2S) 5-Benzyloxycarbonylcarbamoyl-2-aminopentanoic acid (H-L-Aad(NHZ)-OH), serves as a valuable building block in peptide synthesis. [] This compound allows for the incorporation of homoglutamine, homoglutamic acid, and homoisoglutamine into peptide sequences. []
Q2: What is a significant challenge in using L-Homoglutamine derivatives in peptide synthesis?
A2: A key challenge lies in the potential dehydration of the δ-carboxamide group during activation and coupling reactions. [] This side reaction can lead to the formation of undesired nitrile byproducts, affecting the yield and purity of the target peptide.
Q3: How can the dehydration side reaction of L-Homoglutamine be mitigated during peptide synthesis?
A3: Research suggests two primary strategies:
Q4: Beyond its role in peptides, what other applications does L-Homoglutamine have?
A4: L-Homoglutamine plays a crucial role in expanding the genetic code. Researchers have successfully incorporated it into proteins using an engineered quadruplet codon (AGGA) in combination with an orthogonal archaeal tRNA(Lys)/synthetase pair. [] This breakthrough enables the introduction of L-homoglutamine at specific positions within proteins, alongside other unnatural amino acids like O-methyl-L-tyrosine, using the amber codon (TAG). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)
